molecular formula C16H35O3P B3048380 1-Dimethoxyphosphoryltetradecane CAS No. 16693-58-6

1-Dimethoxyphosphoryltetradecane

Cat. No.: B3048380
CAS No.: 16693-58-6
M. Wt: 306.42 g/mol
InChI Key: YOCRGHRZGBNXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a useful research chemical and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethoxyphosphoryltetradecane can be synthesized through the esterification of tetradecylphosphonic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Dimethoxyphosphoryltetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the substituent used.

Scientific Research Applications

1-Dimethoxyphosphoryltetradecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethoxyphosphoryltetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

  • Dimethyl tetradecylphosphonate
  • Tetradecylphosphonic acid

Comparison: 1-Dimethoxyphosphoryltetradecane is unique due to its specific ester functional groups, which confer distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-dimethoxyphosphoryltetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18-2)19-3/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRGHRZGBNXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298995
Record name dimethyl tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16693-58-6
Record name NSC127410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dimethoxyphosphoryltetradecane
Reactant of Route 2
Reactant of Route 2
1-Dimethoxyphosphoryltetradecane
Reactant of Route 3
Reactant of Route 3
1-Dimethoxyphosphoryltetradecane
Reactant of Route 4
Reactant of Route 4
1-Dimethoxyphosphoryltetradecane
Reactant of Route 5
Reactant of Route 5
1-Dimethoxyphosphoryltetradecane
Reactant of Route 6
Reactant of Route 6
1-Dimethoxyphosphoryltetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.